

"2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl" CAS number

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Compound of Interest

Compound Name: 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

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An In-Depth Technical Guide to **2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl**: Synthesis, Properties, and Applications

Introduction

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride (CAS No. 1150114-64-9) is a specialized bifunctional organic compound that has garnered significant interest within the realms of medicinal chemistry and materials science.[1][2][3][4] As a member of the arylboronic acid family, it serves as a critical building block in modern organic synthesis, primarily recognized for its utility in palladium-catalyzed cross-coupling reactions. Its structure, featuring an amino group, a boronic acid moiety, and an isopropoxycarbonyl group, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role in facilitating advanced drug discovery and development programs. Boronic acids are valued in medicinal chemistry for their unique ability to form reversible covalent bonds and their relatively low toxicity, with many degrading to boric acid, a naturally occurring compound.[5]

Physicochemical Properties and Identification

A clear understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in research. The key identifying properties of 2-Amino-4-

(isopropoxycarbonyl)phenylboronic acid hydrochloride are summarized below.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| CAS Number | 1150114-64-9 | [1][2][3] |
| Molecular Formula | C10H15BCINO4 | [1][2][3] |
| Molecular Weight | 259.49 g/mol | [3][4] |
| Purity | Typically ≥95% | [2][4] |
| Synonyms | (2-Amino-4-(isopropoxycarbonyl)phenyl)boronic acid hydrochloride | [1][2][3] |
| MDL Number | MFCD12025975 | [1][2] |
| InChI Key | VMZVJIYHNDCEU-UHFFFAOYSA-N | [1][2] |

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride can be achieved through a robust three-step sequence starting from commercially available 4-carboxyphenylboronic acid. This pathway involves nitration, esterification, and subsequent reduction.[6] The following protocol is adapted from established methods for analogous compounds and is designed to be self-validating through clear checkpoints.[6]

Step 1: Nitration of 4-Carboxyphenylboronic Acid

The initial step introduces a nitro group ortho to the boronic acid moiety. This is a classic electrophilic aromatic substitution. The use of cold conditions is critical to control the exothermic reaction and prevent side product formation.

- **Reaction Setup:** In a three-necked flask equipped with a stirrer and a dropping funnel, add concentrated sulfuric acid. Cool the flask to 0-10°C in an ice bath.
- **Substrate Addition:** Slowly add 4-carboxyphenylboronic acid to the cooled sulfuric acid while stirring to ensure complete dissolution.

- Nitration: Add fuming nitric acid dropwise to the solution, maintaining the temperature between 0-10°C. The slow addition is crucial to manage the reaction rate and temperature.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir for 2-3 hours at the same temperature. Progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring. This will precipitate the product.
- Isolation: Collect the solid precipitate (2-nitro-4-carboxyphenylboronic acid) by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification with Isopropanol

This step converts the carboxylic acid group to an isopropyl ester. A dehydrating agent is used to drive the equilibrium towards the product.

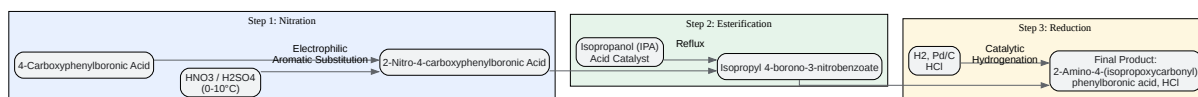
- Reaction Setup: To a flask, add the 2-nitro-4-carboxyphenylboronic acid from Step 1 and an excess of isopropanol to act as both reactant and solvent.
- Catalysis: Add a suitable dehydrating agent or acid catalyst (e.g., a few drops of concentrated sulfuric acid).
- Reaction Conditions: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
- Isolation: After cooling, remove the excess isopropanol under reduced pressure. The resulting crude product, isopropyl 4-borono-3-nitrobenzoate, can be purified by crystallization or used directly in the next step.

Step 3: Catalytic Hydrogenation (Reduction)

The final step reduces the nitro group to an amine and introduces the hydrochloride salt form, which enhances stability.

- Reaction Setup: In a hydrogenation vessel, dissolve the isopropyl 4-borono-3-nitrobenzoate from Step 2 in a suitable solvent like methanol or ethanol.

- **Catalyst and Acid:** Add a catalytic amount of Palladium on carbon (Pd/C) and concentrated hydrochloric acid.
- **Hydrogenation:** Pressurize the vessel with hydrogen gas (1-3 atm) and stir the mixture at 30-50°C for 8-10 hours.
- **Work-up and Isolation:** Once the reaction is complete (monitored by TLC or HPLC), filter off the Pd/C catalyst. Evaporate the solvent under reduced pressure.
- **Purification:** Add acetone or ethyl acetate to the residue to form a slurry. Filter the solid product, wash with a small amount of the same solvent, and dry under vacuum to yield 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride.[6]



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Caption: Synthetic route to the title compound.

Core Applications in Research and Development

The strategic placement of the amino, boronic acid, and ester functional groups makes this compound a valuable intermediate for constructing molecules with significant biological or material properties.

The Suzuki-Miyaura Cross-Coupling Reaction

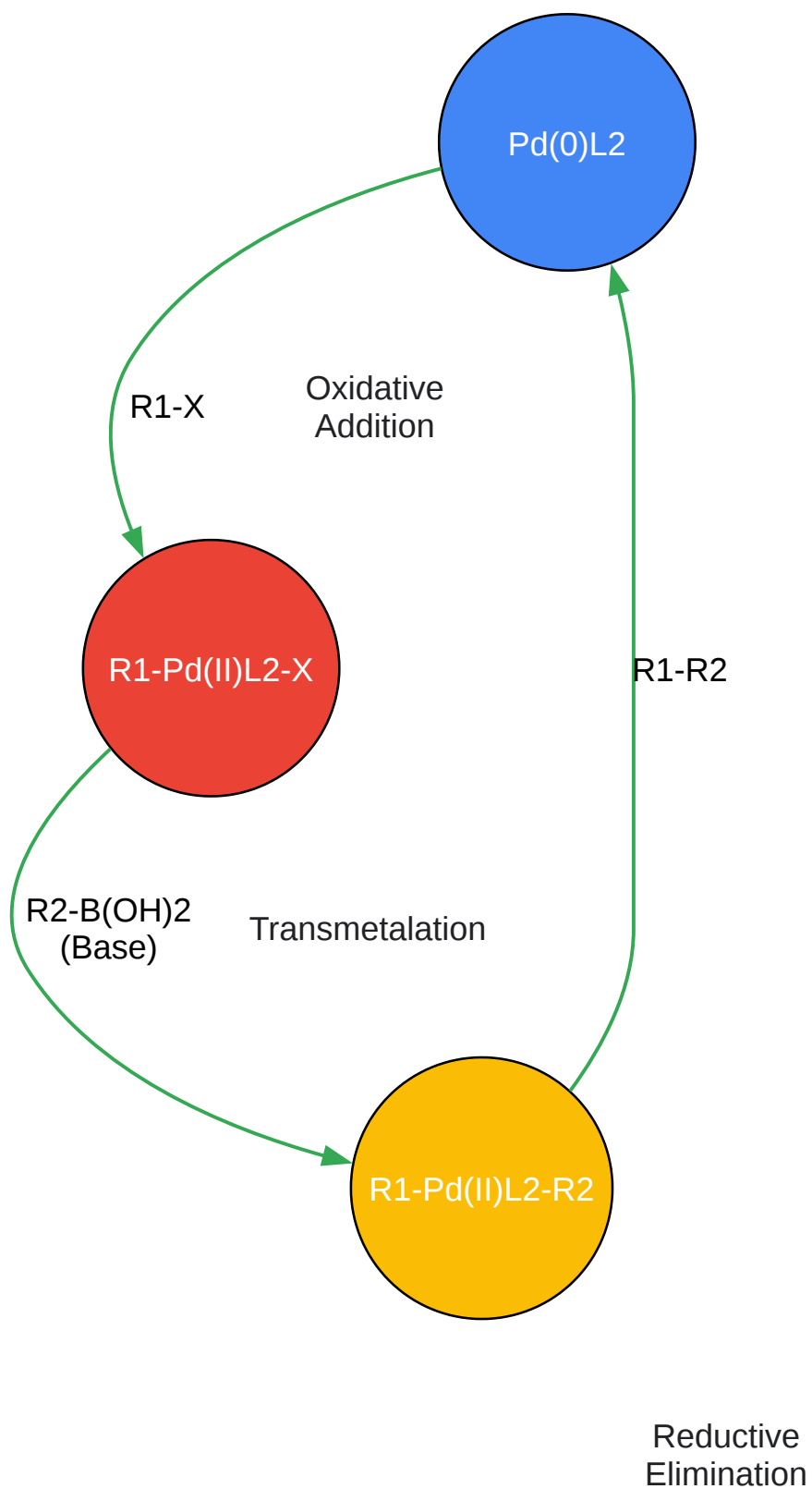
The paramount application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7] This reaction is a

cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for building the carbon skeleton of drug candidates.^[8]

Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:^[7]

- **Oxidative Addition:** A low-valent palladium(0) catalyst reacts with an aryl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) species.
- **Transmetalation:** A base activates the organoboron compound (the boronic acid), which then transfers its organic group to the palladium(II) complex, displacing the halide.
- **Reductive Elimination:** The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.^[7]

The presence of the amino group in "**2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl**" can influence the electronic properties of the molecule and may require specific ligand choices for the palladium catalyst to achieve optimal yields.^{[9][10]}



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